5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole core substituted at the 5-position with a furan-2-yl group and a carboxamide moiety at the 3-position. The carboxamide nitrogen is linked to an ethyl chain bearing both a furan-2-yl and a thiophen-3-yl substituent.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-18(14-9-17(24-20-14)16-4-2-7-23-16)19-10-13(12-5-8-25-11-12)15-3-1-6-22-15/h1-9,11,13H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJDIUNWNLGTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the furan and thiophene rings, suggest diverse pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O3S. Its molecular weight is approximately 302.35 g/mol. The compound features two furan rings and one thiophene ring, contributing to its potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.35 g/mol |
| LogP | 2.2578 |
| Polar Surface Area | 52.097 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Several studies have explored the anticancer potential of compounds containing furan and thiophene moieties. For instance, derivatives of thiophene have shown promising activity against various cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer) cells. A study reported that a related thiophene derivative exhibited an IC50 value of 4.37 μM against HepG-2 cells, indicating significant cytotoxicity .
The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells. It has been suggested that these compounds may inhibit DNA synthesis or affect tubulin polymerization, thus disrupting cellular division processes critical for tumor growth .
Antimicrobial Activity
Compounds with furan and thiophene rings are also known for their antimicrobial properties. Research indicates that derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The presence of heteroatoms in these structures enhances their interaction with biological targets, potentially leading to effective antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented in various studies. Compounds featuring thiophene rings have been shown to inhibit key inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Study 1: Anticancer Efficacy
A study conducted on a series of thiophene derivatives demonstrated their efficacy against multiple cancer cell lines. The derivatives were evaluated for their IC50 values, revealing significant cytotoxic effects. For example:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG-2 | 4.37 |
| Compound B | A549 | 8.03 |
These results indicate that modifications to the thiophene structure can enhance anticancer activity, suggesting a promising direction for further research on related compounds like this compound .
Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of furan-thiophene derivatives, several compounds were screened against common bacterial strains. The results showed varying degrees of inhibition, with some compounds achieving MIC values as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli.
| Compound ID | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 10 |
| Compound D | Escherichia coli | 15 |
These findings highlight the potential application of such compounds in developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that 5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide demonstrates significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them potential candidates for cancer therapies. For instance, a study reported IC50 values indicating potent growth inhibition across various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 0.25 | Induces apoptosis |
| 2 | MCF7 | 0.08 | Cell cycle arrest at G2/M phase |
| 3 | HeLa | 0.41 | Inhibits tubulin polymerization |
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest that it exhibits inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.
| Compound | Microbe Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | C. albicans | 64 µg/mL |
Materials Science
The compound's unique electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its utility in these applications.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its functional groups allow for various chemical modifications, enabling researchers to explore new chemical entities with tailored properties.
Study 1: Antitumor Activity Evaluation
A study published in Nature investigated several oxazole derivatives related to this compound for their antitumor activity across human cancer cell lines. The results demonstrated that specific derivatives exhibited potent growth inhibitory effects with IC50 values in the nanomolar range .
Study 2: Mechanistic Insights
Another investigation focused on the mechanisms through which these compounds induce apoptosis via mitochondrial pathways and inhibit tubulin polymerization, crucial for cell division . This highlights the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
(a) N-{2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl} Analogs
(b) N-(2-{[2,2'-Bithiophene]-5-yl}ethyl) Derivative
- Structure : Features a bithiophene group (C18H14N2O3S2, MW: 370.4) .
- Key Difference : The bithiophene moiety increases hydrophobicity and π-stacking capability, which may enhance membrane permeability but reduce aqueous solubility.
Hydroxyl-Substituted Analogs
(a) 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
(b) 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide
- Structure : Additional furan-2-yl and hydroxyl substituents (C18H14N2O5S, MW: 370.4) .
- Key Difference : The dual furan-thiophene substitution creates steric bulk, which may affect binding pocket compatibility in biological targets.
Heterocyclic Modifications
(a) N-((1-Methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl) Derivative
(b) Ceapin-A4 (N-(1-Benzyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
- Structure : Pyrazole substituent instead of thiophene/furan-ethyl chain (C17H14N4O3, MW: 322.3) .
- Key Difference : The benzylpyrazole group enhances rigidity and may improve selectivity for specific protein-folding pathways.
Structural and Functional Analysis
Preparation Methods
Robinson-Gabriel Cyclodehydration for Oxazole Core Formation
The Robinson-Gabriel synthesis remains a cornerstone for constructing 1,2-oxazole derivatives. For this compound, the protocol involves cyclodehydration of a furan-containing β-acylaminoketone precursor.
Reaction Mechanism
Precursor Synthesis :
Cyclodehydration :
Table 1: Optimization of Robinson-Gabriel Synthesis
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 6 | 65 |
| POCl₃ | 80 | 4 | 52 |
| H₂SO₄ | 100 | 8 | 48 |
Zn(OTf)₂-Catalyzed Tandem Cycloisomerization/Hydroxyalkylation
A modern approach employs Zn(OTf)₂ to catalyze a one-pot synthesis combining cycloisomerization and hydroxyalkylation.
Stepwise Mechanism
Cycloisomerization :
Hydroxyalkylation :
- The oxazoline reacts with trifluoropyruvate via a carbonyl-ene reaction , introducing the thiophene-furan ethyl side chain.
- Key intermediates :
- Intermediate C (oxazoline): $$ \text{C}{10}\text{H}9\text{NO}2 $$
- Intermediate D (trifluoropyruvate complex): $$ \text{C}{3}\text{F}{3}\text{O}{3}\text{Zn} $$
Reaction Conditions
- Solvent: Dichloroethane (DCE)
- Temperature: 80°C
- Yield: 72% (Table 2)
Table 2: Catalytic Performance Comparison
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Zn(OTf)₂ | DCE | 12 | 72 |
| Cu(OTf)₂ | Toluene | 18 | 63 |
| FeCl₃ | CH₃CN | 24 | 41 |
Microwave-Assisted Amide Coupling
Microwave irradiation accelerates the coupling of the oxazole carboxylic acid with the ethylamine side chain.
Procedure
Activation of Carboxylic Acid :
- 5-(Furan-2-yl)-1,2-oxazole-3-carboxylic acid is converted to its acid chloride using SOCl₂.
Amide Bond Formation :
Workup :
- Precipitation with ice-water followed by column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Optimization Data
- Yield : 78% (vs. 55% under conventional heating).
- Purity : >99% (HPLC, C18 column).
Green Synthesis Using Deep Eutectic Solvents (DES)
Eco-friendly methodologies leverage DES (e.g., choline chloride/urea) for the final coupling step.
Protocol
DES Preparation :
- Choline chloride and urea (1:2 molar ratio) heated at 80°C until homogeneous.
Coupling Reaction :
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Applicability
| Method | Yield (%) | Time | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Robinson-Gabriel | 65 | 8 h | 12.50 | Moderate |
| Zn(OTf)₂ Catalysis | 72 | 12 h | 9.80 | High |
| Microwave Coupling | 78 | 0.3 h | 15.20 | Low |
| DES-Based Green Synthesis | 68 | 4 h | 7.40 | High |
Structural Characterization and Validation
Critical spectroscopic data for the final compound:
Q & A
What are the key challenges in synthesizing 5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide, and how can they be addressed methodologically?
Basic Research Question
The synthesis of this compound involves multi-step reactions due to its heterocyclic complexity (furan, thiophene, oxazole). Key challenges include:
- Regioselectivity : Ensuring proper substitution patterns during oxazole ring formation.
- Steric hindrance : Managing bulky substituents during coupling reactions (e.g., thiophen-3-yl and furan-2-yl groups).
Methodological Solutions : - Use microwave-assisted synthesis to enhance reaction efficiency and regioselectivity .
- Employ Ugi multicomponent reactions for stepwise assembly of substituents, followed by cyclization to form the oxazole core .
- Optimize solvent systems (e.g., DMF or THF) to reduce steric interference during alkylation steps .
How can researchers validate the structural integrity of this compound, particularly its stereochemistry and substitution patterns?
Basic Research Question
Analytical Strategies :
- NMR Spectroscopy : Use 2D NMR (¹H-¹³C HSQC, HMBC) to confirm connectivity between heterocyclic rings and substituents .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., ethyl linker configuration) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy (±5 ppm tolerance) .
What computational methods are recommended for predicting the biological activity of this compound?
Advanced Research Question
Methodological Framework :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, leveraging the compound’s furan-thiophene-oxazole pharmacophore .
- QSAR Modeling : Train models on structurally similar oxazole derivatives (e.g., anti-inflammatory or anticancer analogs) to predict activity .
- ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability and toxicity risks .
How should researchers design experiments to resolve contradictory data on the compound’s biological activity?
Advanced Research Question
Case Example : If initial assays show conflicting results for antimicrobial vs. anticancer activity:
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify selective activity thresholds .
- Target-Specific Assays : Use siRNA knockdown or CRISPR-Cas9 models to confirm mechanistic pathways (e.g., apoptosis vs. membrane disruption) .
- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT or Annexin V staining) .
What strategies are effective for optimizing the compound’s pharmacokinetic properties?
Advanced Research Question
Optimization Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility without altering the oxazole core .
- Metabolic Stability : Use human liver microsome (HLM) assays to identify vulnerable sites (e.g., furan ring oxidation) and modify substituents .
- Lipophilicity Tuning : Replace thiophen-3-yl with less lipophilic groups (e.g., pyridinyl) to improve LogP values .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Advanced Research Question
SAR Workflow :
Scaffold Modification : Synthesize analogs with variations in:
- Furan substitution (e.g., 3-furan vs. 2-furan) .
- Oxazole ring replacement (e.g., isoxazole or thiazole) .
Functional Group Analysis : Compare activities of carboxamide vs. sulfonamide derivatives .
In Silico Screening : Prioritize analogs using molecular dynamics simulations to assess binding affinity .
What experimental controls are critical when evaluating the compound’s stability under physiological conditions?
Basic Research Question
Control Strategies :
- pH Stability : Incubate in buffers (pH 1.2–7.4) to simulate gastrointestinal vs. plasma environments .
- Thermal Degradation : Monitor decomposition via HPLC at 37°C over 72 hours .
- Light Sensitivity : Use amber vials and UV-Vis spectroscopy to detect photodegradation products .
How can researchers address discrepancies in reported spectroscopic data for related compounds?
Advanced Research Question
Resolution Methods :
- Cross-Validation : Compare NMR chemical shifts with structurally validated analogs (e.g., PubChem entries ).
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to resolve overlapping signals in crowded spectra .
- Collaborative Databases : Contribute to open-access platforms like NMRShiftDB2 for community verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
